molecular formula C20H21N3O3S2 B2647513 2-(3,4-dimethoxyphenyl)-N-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide CAS No. 887209-06-5

2-(3,4-dimethoxyphenyl)-N-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B2647513
CAS No.: 887209-06-5
M. Wt: 415.53
InChI Key: MSQZROFIOIQGFN-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxyphenyl)-N-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a dimethoxyphenyl group, a thiadiazole ring, and an acetamide moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide typically involves multiple steps, starting with the preparation of the thiadiazole ring This can be achieved through the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic conditions

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethoxyphenyl)-N-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl chains.

Scientific Research Applications

2-(3,4-dimethoxyphenyl)-N-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme interactions and other biochemical processes.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modifying their activity. The specific pathways involved depend on the biological context and the particular targets being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-dimethoxyphenyl)-5-((2-fluorobenzyl)thio)-4H-1,2,4-triazol-4-ylamine
  • 3-(3,4-dimethoxyphenyl)-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-4-ylamine

Uniqueness

Compared to similar compounds, 2-(3,4-dimethoxyphenyl)-N-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for various research applications, particularly in the fields of organic synthesis and medicinal chemistry.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[5-[(2-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S2/c1-13-6-4-5-7-15(13)12-27-20-23-22-19(28-20)21-18(24)11-14-8-9-16(25-2)17(10-14)26-3/h4-10H,11-12H2,1-3H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSQZROFIOIQGFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NN=C(S2)NC(=O)CC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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